2-(Benzylamino)cyclohexanol
Description
Chemical Structure and Properties 2-(Benzylamino)cyclohexanol (C₁₃H₁₉NO, MW 205.30 g/mol) is an amino alcohol derivative featuring a cyclohexanol backbone substituted with a benzylamine group at the 2-position . Key properties include:
Synthesis The compound is synthesized via reductive amination, where cyclohexanol derivatives react with benzaldehyde in the presence of sodium borohydride (NaBH₄) . This method is analogous to the synthesis of 4-(benzylamino)cyclohexanol (SarABIM), a structurally related biofilm inhibitor .
Structure
3D Structure
Properties
IUPAC Name |
2-(benzylamino)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-13-9-5-4-8-12(13)14-10-11-6-2-1-3-7-11/h1-3,6-7,12-15H,4-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNCYFUGUYIMEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following compounds share the amino alcohol motif but differ in substituents or backbone structure:
Key Observations :
- Backbone Influence: Cyclohexanol-based compounds (e.g., 2- and 4-benzylamino isomers) exhibit higher melting points than ethanol-based analogues, likely due to increased rigidity .
- Substituent Effects: The presence of a phenyl group in 2-(benzylamino)-2-phenylethanol raises the melting point to 97–99°C, suggesting enhanced crystallinity from π-π stacking .
Stereochemical Variants
This compound exists as enantiomers, such as (1R,2R) and (1S,2S) forms, which differ in spatial arrangement but share identical molecular weights . These stereoisomers are critical in pharmacology, as seen in analogues like venlafaxine derivatives, where stereochemistry dictates receptor binding .
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